molecular formula C14H12N2S B188078 2-(Benzylthio)-1H-benzimidazole CAS No. 51290-77-8

2-(Benzylthio)-1H-benzimidazole

Cat. No.: B188078
CAS No.: 51290-77-8
M. Wt: 240.33 g/mol
InChI Key: IJINDUSMSVDESS-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1H-benzimidazole (BTB) is an important heterocyclic compound in the fields of organic chemistry and pharmaceuticals. It is a derivative of 1H-benzimidazole, a five-membered ring structure containing two nitrogen atoms. BTB has been extensively studied due to its interesting properties, such as its ability to form coordination complexes and its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

Antifungal Activity

Benzimidazole derivatives, including 2-(Benzylthio)-1H-benzimidazole, have shown significant antifungal activities. These compounds have been synthesized and evaluated against various fungal species such as Candida and Aspergillus. Benzimidazole derivatives displayed better antifungal activities compared to other categories like benzotriazole derivatives (Khabnadideh et al., 2012).

Antiviral Activity

This compound derivatives have been studied for their antiviral properties. Specific benzimidazole ribonucleosides demonstrated activity against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1), showcasing their potential in antiviral therapies (Devivar et al., 1994).

Antibacterial Activity

Several derivatives of this compound have been synthesized and evaluated for antibacterial properties. These derivatives displayed potent activity against bacterial strains like Escherichia coli and Staphylococcus aureus, indicating their potential as antibacterial agents (Coulibaly et al., 2022).

Anticancer Activity

Research has shown that benzimidazole derivatives, including this compound, exhibit anticancer properties. These compounds have been evaluated for cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Khalifa et al., 2018).

Corrosion Inhibition

Benzimidazole derivatives, including this compound, have been investigated for their application in corrosion inhibition. Studies revealed their effectiveness in protecting metals like iron against corrosion in acidic environments (Khaled, 2010).

Biochemical Analysis

Cellular Effects

The effects of 2-(Benzylthio)-1H-benzimidazole on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In non-cancerous cells, this compound can modulate cell proliferation and differentiation, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the compound’s interaction with tyrosine kinases results in the inhibition of phosphorylation events critical for cell signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions contribute to the compound’s ability to modulate cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I metabolism, the compound undergoes oxidation and reduction reactions, primarily mediated by cytochrome P450 enzymes. These reactions introduce hydrophilic groups, making the compound more water-soluble. In phase II metabolism, this compound undergoes conjugation reactions, such as glucuronidation and sulfation, further enhancing its solubility and facilitating excretion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via facilitated diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its binding affinity to plasma proteins, which can impact its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications. For instance, the compound’s localization to the mitochondria can lead to the disruption of mitochondrial function and induction of apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-17-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJINDUSMSVDESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329031
Record name 2-benzylthiobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51290-77-8
Record name 2-benzylthiobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15 g of 2-mercaptobenzimidazole and 16.5 g of benzylbromide were dissolved in 50 ml of ethanol and the mixture was refluxed with a water bath for 5 hours. After cooling, the formed crystals were collected and recrystallized from ethanol to obtain 18 g of compound (7).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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